Efinaconazole

Description

Properties

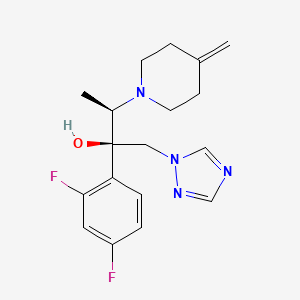

IUPAC Name |

(2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F2N4O/c1-13-5-7-23(8-6-13)14(2)18(25,10-24-12-21-11-22-24)16-4-3-15(19)9-17(16)20/h3-4,9,11-12,14,25H,1,5-8,10H2,2H3/t14-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEZZTICAUWDHU-RDTXWAMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167787 | |

| Record name | Efinaconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164650-44-6 | |

| Record name | Efinaconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=164650-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Efinaconazole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164650446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Efinaconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09040 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Efinaconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2-(2,4-Difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EFINACONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J82SB7FXWB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Efinaconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Efinaconazole: A Comprehensive Technical Guide on its Chemical and Physical Properties

Introduction

Efinaconazole is a triazole antifungal agent approved for the topical treatment of onychomycosis, a fungal infection of the nails.[1][2] Its efficacy is rooted in its unique chemical structure and resulting physical properties, which facilitate nail penetration and potent antifungal activity. This technical guide provides an in-depth overview of the chemical and physical characteristics of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Properties

This compound, with the chemical name (2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, is a synthetic triazole derivative.[3] Its structure features a difluorophenyl group, a triazole ring, and a methylenepiperidine moiety, all of which contribute to its antifungal activity and pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₂F₂N₄O | [4] |

| Molecular Weight | 348.39 g/mol | [4] |

| IUPAC Name | (2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | [3] |

| CAS Number | 164650-44-6 | [3] |

| Synonyms | KP-103, IDP-108, Jublia | [5] |

Physical Properties

The physical properties of this compound are crucial for its formulation as a topical solution and its ability to permeate the nail plate to reach the site of infection.

| Property | Value | Source |

| Melting Point | 82-87 °C | |

| pKa (Strongest Basic) | 7.45 | |

| logP | 2.24 | |

| Appearance | White to beige powder | [6] |

| Optical Activity | [α]/D -85 to -95° (c = 1 in chloroform) | [6] |

Solubility

The solubility of this compound has been determined in various solvents, which is critical information for formulation development.

| Solvent | Solubility | Source |

| DMSO | ≥ 13.95 mg/mL | [7] |

| Ethanol | 69 mg/mL | [8] |

| Water | Insoluble | [8] |

Mechanism of Action

This compound exerts its antifungal effect by inhibiting the fungal enzyme lanosterol 14α-demethylase.[1][9][10][11] This enzyme is a key component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting lanosterol 14α-demethylase, this compound disrupts the production of ergosterol, leading to an accumulation of toxic sterol precursors and a depletion of mature ergosterol.[9][10] This disruption compromises the integrity and function of the fungal cell membrane, ultimately leading to fungal cell death.[9]

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed, generalized experimental protocols for determining the key physicochemical properties of a pharmaceutical compound like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of this compound.

Apparatus:

-

Melting point apparatus with a heating block and temperature control

-

Glass capillary tubes (one end sealed)

-

Spatula

-

Mortar and pestle

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of dry, powdered this compound is finely ground using a mortar and pestle.

-

Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end, creating a column of 2-4 mm in height.

-

Apparatus Setup: The filled capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.

-

Determination:

-

Rapid Preliminary Measurement: The sample is heated at a rapid rate (e.g., 10-20 °C/minute) to obtain an approximate melting point range.

-

Accurate Measurement: A fresh sample is prepared and the apparatus is allowed to cool to at least 20 °C below the approximate melting point. The sample is then heated at a slow, controlled rate (1-2 °C/minute) near the expected melting point.

-

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range. The experiment is repeated at least twice to ensure reproducibility.

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of this compound in various solvents.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a vial.

-

Equilibration: The vials are sealed and placed in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitated for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the vials are removed from the shaker bath and the undissolved solid is separated from the solution by centrifugation.

-

Sample Analysis: A known volume of the clear supernatant is carefully removed, diluted with a suitable solvent, and the concentration of dissolved this compound is determined using a validated HPLC method.

-

Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or as a molar concentration.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Apparatus:

-

pH meter with a combination pH electrode (calibrated)

-

Autotitrator or manual burette

-

Stir plate and magnetic stir bar

-

Beaker

-

Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

Procedure:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or ethanol if the compound has low aqueous solubility).

-

Titration: The solution is placed in a beaker with a magnetic stir bar and the pH electrode is immersed. The solution is then titrated with a standardized acid or base at a constant, slow rate.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which half of the compound is ionized.

logP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (logP) of this compound.

Apparatus:

-

Separatory funnel or vials with screw caps

-

Mechanical shaker

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector

Procedure:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken for a sufficient time (e.g., 1-24 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The mixture is then centrifuged to ensure complete separation of the two phases.

-

Concentration Measurement: The concentration of this compound in both the n-octanol and the aqueous phase is determined using a suitable analytical method, such as HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Synthesis

A common synthetic route to this compound involves the reaction of (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazol-1-yl)methyl]oxirane with 4-methylenepiperidine.[12][13][14] The reaction is typically carried out in a suitable solvent, and various conditions have been reported to optimize the yield and purity of the final product.[12][13]

Caption: General synthesis scheme for this compound.

Experimental Workflow for Synthesis

Caption: A typical experimental workflow for the synthesis of this compound.

References

- 1. aac.asm.org [aac.asm.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C18H22F2N4O | CID 489181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound in the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. This compound = 98 HPLC 164650-44-6 [sigmaaldrich.com]

- 7. glpbio.com [glpbio.com]

- 8. selleckchem.com [selleckchem.com]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. Mechanism of Action of this compound, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of action of this compound, a novel triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US10626102B2 - Process for the synthesis of efinaconazol - Google Patents [patents.google.com]

- 13. WO2016181306A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

Efinaconazole: A Comprehensive Technical Guide to its Synthesis and Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efinaconazole, marketed under the trade name Jublia®, is a potent triazole antifungal agent approved for the topical treatment of onychomycosis. Its efficacy is rooted in its specific molecular structure and its targeted mechanism of action against fungal pathogens. This in-depth technical guide provides a detailed overview of the synthesis of this compound, including experimental protocols for key steps, and a thorough examination of its molecular architecture. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Molecular Structure of this compound

This compound is a chiral molecule with a specific stereochemistry that is crucial for its antifungal activity.

-

IUPAC Name: (2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol[1][2][3][4][5][6]

-

Stereochemistry: The molecule possesses two chiral centers at the C2 and C3 positions of the butanol backbone, with the active stereoisomer being the (2R,3R) configuration.[1][2] This specific spatial arrangement of the substituents is essential for its high affinity and inhibitory activity against the target enzyme.

The structure of this compound features a central butanol scaffold substituted with a 2,4-difluorophenyl group, a 4-methylenepiperidin-1-yl moiety, and a 1,2,4-triazol-1-yl methyl group. The two fluorine atoms on the phenyl ring enhance the molecule's metabolic stability and binding affinity. The triazole ring is a hallmark of azole antifungals and is directly involved in the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[8][9][10][11]

Mechanism of Action

This compound exerts its antifungal effect by inhibiting lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[7][8][9][10][11] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is responsible for maintaining membrane integrity, fluidity, and function.

The nitrogen atom (N4) of the triazole ring in this compound binds to the heme iron atom in the active site of lanosterol 14α-demethylase, preventing the demethylation of lanosterol. This blockage leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell. The resulting disruption of the cell membrane's structure and function leads to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[8][9]

Caption: Mechanism of action of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry to obtain the desired (2R,3R) isomer. A common synthetic route involves the preparation of a key epoxide intermediate, 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole , followed by a nucleophilic ring-opening reaction with 4-methylenepiperidine.

Caption: Overview of this compound Synthesis.

Synthesis of the Key Epoxide Intermediate

A crucial step in the synthesis is the stereoselective formation of the epoxide intermediate, 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole . One reported method for this transformation is the Corey-Chaykovsky reaction.

Experimental Protocol: Synthesis of 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole

-

Preparation of the Sulfur Ylide: To a suspension of trimethylsulfoxonium iodide in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, sodium hydride (60% dispersion in mineral oil) is added portionwise. The mixture is then warmed to room temperature and stirred for 1-2 hours until the evolution of hydrogen gas ceases, resulting in a solution of dimethylsulfoxonium methylide.

-

Epoxidation: The solution of the starting ketone, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone , dissolved in anhydrous THF is added dropwise to the prepared sulfur ylide solution at 0 °C.

-

Reaction Monitoring and Work-up: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired epoxide intermediate.

Final Ring-Opening Reaction to Yield this compound

The final step in the synthesis involves the nucleophilic attack of 4-methylenepiperidine on the epoxide intermediate.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a reaction vessel, the epoxide intermediate, 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole , is dissolved in a suitable solvent such as acetonitrile or ethanol.

-

Addition of Reagents: 4-Methylenepiperidine (or its hydrochloride salt with a base such as lithium hydroxide or N,N-diisopropylethylamine) is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux or subjected to microwave irradiation at 120 °C for several hours. The progress of the reaction is monitored by TLC or HPLC.

-

Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature. If an organic solvent is used, it is removed under reduced pressure. The residue is then taken up in ethyl acetate and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude this compound can be purified by crystallization from a solvent system such as ethanol/water or by forming a p-toluenesulfonate salt followed by neutralization to yield the pure product.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in a representative synthesis of this compound.

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | Trimethylsulfoxonium iodide, Sodium hydride | THF | 0 to RT | 2-4 | ~70-80 |

| 2 | 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole | 4-Methylenepiperidine, Lithium hydroxide | Acetonitrile | Reflux (82) | 16 | 81 |

| 2a | 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole | 4-Methylenepiperidine | Ethanol | 120 (Microwave) | 6 | 90[8] |

| Purification | Crude this compound | p-Toluenesulfonic acid, Sodium hydroxide | Ethanol, Water | 50 then 0-5 | - | ~80-98 |

Note: Yields are approximate and can vary based on reaction scale and specific conditions.

Conclusion

This technical guide has provided a detailed overview of the synthesis and molecular structure of this compound. The stereospecific synthesis, culminating in the (2R,3R) isomer, is critical for its potent antifungal activity. Understanding the synthetic pathways and the structure-activity relationships of this compound is paramount for the development of new and improved antifungal agents. The experimental protocols and quantitative data presented serve as a valuable resource for chemists and pharmaceutical scientists working in the field of antifungal drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy 1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole (EVT-1178024) | 124627-86-7 [evitachem.com]

- 3. WO2016181306A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. WO2016079728A1 - Intermediate compounds and process for the preparation of this compound - Google Patents [patents.google.com]

- 5. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality [mdpi.com]

- 6. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 7. CN106608854A - Method for preparing this compound intermediate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Asymmetric Synthesis of Triazole Antifungal Agents Enabled by an Upgraded Strategy for the Key Epoxide Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. US10626102B2 - Process for the synthesis of efinaconazol - Google Patents [patents.google.com]

In Vitro Pharmacokinetics and Pharmacodynamics of Efinaconazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacokinetics and pharmacodynamics of efinaconazole, a triazole antifungal agent. The data and experimental protocols summarized herein are intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of antifungal therapies.

Pharmacodynamics: Unraveling the Antifungal Action

The in vitro pharmacodynamic properties of this compound define its intrinsic ability to inhibit fungal growth and elucidate its mechanism of action.

Mechanism of Action

This compound exerts its antifungal effect by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis.[1] As a triazole antifungal, its primary target is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that regulates fluidity and permeability.

The inhibition of lanosterol 14α-demethylase by this compound leads to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterols within the fungal cell membrane. This disruption of sterol composition alters membrane structure and function, ultimately leading to the cessation of fungal growth and cell death.

In Vitro Antifungal Activity

The in vitro potency of this compound has been extensively evaluated against a broad spectrum of fungi, including dermatophytes, yeasts, and non-dermatophyte molds. The minimum inhibitory concentration (MIC) is a key pharmacodynamic parameter that quantifies the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism in vitro.

The following tables summarize the in vitro activity of this compound against various fungal pathogens as reported in the scientific literature.

Table 1: In Vitro Activity of this compound against Dermatophytes

| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Trichophyton rubrum | 1,387 | ≤0.002 - 0.06 | 0.004 | 0.008 |

| Trichophyton mentagrophytes | 106 | ≤0.002 - 0.06 | 0.008 | 0.015 |

Table 2: In Vitro Activity of this compound against Yeasts

| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida albicans | 105 | ≤0.0005 - >0.25 | 0.001 (24h) / 0.004 (48h) | 0.004 (24h) / 0.03 (48h) |

Table 3: In Vitro Activity of this compound against Non-Dermatophyte Molds

| Organism | Number of Isolates | MIC Range (µg/mL) |

| Aspergillus spp. | Not Specified | 0.0078 (for all species tested) |

| Fusarium spp. | 21 | 0.03125 - 2 |

Pharmacokinetics: In Vitro Profile

The in vitro pharmacokinetic properties of this compound provide insights into its absorption, distribution, and potential for systemic exposure.

Protein Binding

In vitro studies have demonstrated that this compound is highly bound to plasma proteins. The reported plasma protein binding of this compound is between 95.8% and 96.5%.[2] This high degree of protein binding suggests that a small fraction of the drug would be free in the systemic circulation to exert a pharmacological effect if systemically absorbed.

Permeability

The ability of this compound to penetrate the skin and nails is a critical factor for its efficacy as a topical agent. In vitro permeability studies are designed to assess this characteristic.

Studies utilizing in vitro models have demonstrated the permeability of this compound.

Table 4: In Vitro Human Skin Permeation of this compound Formulations

| Formulation | Cumulative Amount Permeated after 24h (vs. Control) | Skin Flux (vs. Control) |

| Optimized this compound Formulation (EFN-K) | 1.46-fold higher | 2.06-fold greater |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to determine the in vitro pharmacokinetic and pharmacodynamic parameters of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the most common procedure for determining the MIC of antifungal agents.

A standardized inoculum of the dermatophyte is prepared and added to the wells of a microtiter plate containing serial dilutions of this compound in RPMI-1640 medium. The plates are incubated, and the MIC is determined as the lowest drug concentration that inhibits visible fungal growth.

The protocol for yeasts is similar to that for dermatophytes, with some modifications in inoculum preparation and incubation conditions as specified in the CLSI M27-A3 guideline. Incubation is typically performed at 35°C for 24-48 hours.

In Vitro Protein Binding Assay

Equilibrium dialysis is a common method to determine the extent of drug binding to plasma proteins.

In this assay, a solution of this compound in plasma is placed in a chamber separated by a semi-permeable membrane from a buffer-filled chamber. The system is allowed to reach equilibrium, at which point the concentration of free (unbound) drug in the buffer is equal to the free drug concentration in the plasma. The total and free drug concentrations are then used to calculate the percentage of protein binding.

In Vitro Permeation Study

The Franz diffusion cell system is a widely used in vitro model for assessing the permeation of topical drugs through skin or nail membranes.

A section of a relevant membrane (e.g., human skin, bovine hoof) is mounted between the donor and receptor chambers of the Franz cell. The this compound formulation is applied to the donor side, and the receptor chamber is filled with a suitable medium. At predetermined time points, samples are withdrawn from the receptor chamber and analyzed for this compound concentration to determine the permeation profile.

References

Efinaconazole's Spectrum of Antifungal Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efinaconazole is a novel triazole antifungal agent engineered for the topical treatment of onychomycosis. Its chemical structure confers a broad spectrum of potent in vitro activity against a wide range of fungi, including dermatophytes, yeasts, and non-dermatophyte molds. This document provides a comprehensive overview of this compound's antifungal profile, detailing its mechanism of action, quantitative susceptibility data, and the experimental methodologies used for its evaluation. The information presented herein is intended to serve as a technical resource for researchers, scientists, and professionals involved in the development of antifungal therapies.

Mechanism of Action

This compound exerts its antifungal effect by inhibiting the fungal enzyme lanosterol 14α-demethylase, a key component of the ergosterol biosynthesis pathway.[1][2][3] Ergosterol is a vital structural component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[3][4] By disrupting ergosterol production, this compound leads to a depletion of this essential molecule and an accumulation of toxic sterol intermediates within the fungal cell.[3][4] This cascade of events compromises the integrity and function of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[3][4]

The following diagram illustrates the signaling pathway of this compound's mechanism of action.

References

Efinaconazole: A Comprehensive Technical Guide on its Discovery and Development

An in-depth exploration of the synthesis, mechanism of action, and clinical journey of the topical triazole antifungal agent.

Introduction

Efinaconazole, marketed under the trade name Jublia®, is a topical triazole antifungal agent approved for the treatment of onychomycosis, a fungal infection of the nails. Developed by Kaken Pharmaceutical Co., Ltd. and Valeant Pharmaceuticals (now Bausch Health), this compound represents a significant advancement in the topical treatment of onychomycosis, offering a much-needed alternative to oral therapies which can be associated with systemic side effects and drug interactions. This technical guide provides a detailed overview of the discovery and development of this compound, focusing on its chemical synthesis, mechanism of action, preclinical data, and pivotal clinical trials.

Discovery and Synthesis

This compound, chemically known as (2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, was synthesized as an azoleamine derivative by Kaken Pharmaceutical Co. The synthesis of this compound has been described in several patents, with a common route involving the reaction of 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole with 4-methylenepiperidine.

Synthetic Pathway

The synthesis generally proceeds through the key step of opening the oxirane ring of the triazole-containing epoxide intermediate with 4-methylenepiperidine.

Experimental Protocol: Synthesis of this compound

The following is a representative synthesis protocol based on patent literature. Specific conditions and reagents may vary between different patented processes.

-

Reaction Setup: To a solution of 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole in an organic aprotic solvent such as acetonitrile, 4-methylenepiperidine hydrochloride is added.

-

Reaction Conditions: The reaction is carried out in the presence of a neutralizing agent, like N,N-diisopropylethylamine, and a metal species to promote the reaction, such as isopropylmagnesium bromide, under anhydrous conditions.

-

Purification: The crude this compound is then purified. This can be achieved by dissolving the crude product in ethanol, heating the solution, and adding para-toluenesulphonic acid monohydrate to form the para-toluenesulphonic acid salt of this compound. The salt is then isolated by cooling, filtration, and washing with cold ethanol.

-

Final Product Isolation: The purified this compound salt is dissolved in a mixture of ethanol and water. The pH is adjusted to approximately 11 with sodium hydroxide to release the free base. The suspension is cooled, and the solid this compound is collected by filtration, washed with water, and dried under vacuum.

Mechanism of Action

This compound, like other triazole antifungals, targets the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Ergosterol Biosynthesis Pathway Inhibition

This compound specifically inhibits the fungal enzyme lanosterol 14α-demethylase, which is a cytochrome P450 enzyme. This enzyme is critical for the conversion of lanosterol to ergosterol. The inhibition of this step leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. This disruption of the cell membrane's integrity and function ultimately leads to the inhibition of fungal growth and cell death.

Preclinical Pharmacology

This compound has demonstrated potent in vitro activity against a broad spectrum of fungi, including dermatophytes, non-dermatophyte molds, and yeasts.

Antifungal Activity

The minimum inhibitory concentrations (MICs) of this compound have been determined against various fungal isolates using the broth microdilution method as described in the Clinical and Laboratory Standards Institute (CLSI) documents M38-A2 for filamentous fungi and M27-A3 for yeasts.

| Fungal Species | Drug | MIC Range (μg/mL) | IC50 (μg/mL) |

| Trichophyton mentagrophytes | This compound | 0.00098 - 0.031 | 0.0070 |

| Itraconazole | - | 0.0338 | |

| Candida albicans | This compound | - | 0.00040 |

| Clotrimazole | - | 0.0029 |

Data compiled from multiple preclinical studies.

Experimental Protocol: MIC Determination (CLSI M38-A2/M27-A3)

-

Antifungal Agent Preparation: Stock solutions of this compound are prepared in a suitable solvent and serially diluted in RPMI 1640 medium buffered with MOPS to achieve a range of concentrations.

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. For filamentous fungi, conidial suspensions are prepared and adjusted to a specific concentration. For yeasts, cell suspensions are prepared and adjusted to a specific turbidity.

-

Inoculation: Microtiter plates containing the serially diluted this compound are inoculated with the standardized fungal suspension.

-

Incubation: The plates are incubated at a specified temperature for a defined period (e.g., 4 days for T. mentagrophytes and 48 hours for C. albicans).

-

Endpoint Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., 80% inhibition for filamentous fungi and 50% for yeasts) compared to the growth control.

Experimental Protocol: Ergosterol Biosynthesis Assay

The ergosterol biosynthesis assay is conducted to quantify the inhibitory effect of this compound on ergosterol production. This is typically a modification of methods described by Vanden Bossche et al. and Ryder et al.

-

Fungal Culture: T. mentagrophytes or C. albicans are cultured in a suitable broth medium.

-

Drug Exposure: The fungal cultures are exposed to various concentrations of this compound.

-

Sterol Extraction: After a defined incubation period, the fungal cells are harvested, and the non-saponifiable lipids (containing sterols) are extracted.

-

Sterol Analysis: The extracted sterols are analyzed using gas chromatography-mass spectrometry (GC-MS) to identify and quantify ergosterol and its precursors.

-

IC50 Determination: The 50% inhibitory concentration (IC50) is calculated as the concentration of this compound that reduces ergosterol production by 50% compared to the untreated control.

Clinical Development

The clinical efficacy and safety of this compound 10% topical solution were established in two pivotal Phase III, multicenter, randomized, double-blind, vehicle-controlled studies (Study P3-01 and Study P3-02).

Phase III Clinical Trial Design

Clinical Trial Efficacy Results

The primary endpoint in both studies was the complete cure rate at week 52, defined as 0% clinical involvement of the target toenail, and both negative potassium hydroxide (KOH) examination and negative fungal culture.

| Endpoint | Study 1: this compound (%) | Study 1: Vehicle (%) | Study 2: this compound (%) | Study 2: Vehicle (%) | P-value |

| Complete Cure | 17.8 | 3.3 | 15.2 | 5.5 | <0.001 |

| Mycological Cure | 55.2 | 16.8 | 53.4 | 16.9 | <0.001 |

| Treatment Success | 44.8 | 16.8 | 40.2 | 15.4 | <0.001 |

Data from two identical Phase III multicenter, randomized, double-blind studies.

Long-term studies have also demonstrated that continuous application of this compound for up to 72 weeks can lead to increased cure rates.

Regulatory Approval and Market Introduction

This compound 10% topical solution received its first global approval in Canada in October 2013 for the treatment of onychomycosis. This was followed by approval from the U.S. Food and Drug Administration (FDA) in June 2014 and in Japan in July 2014. The patent for this compound was granted in 2014, with generic competition anticipated around 2034.

Conclusion

This compound has emerged as a valuable topical treatment for onychomycosis, demonstrating a favorable efficacy and safety profile in extensive clinical trials. Its development, from chemical synthesis to regulatory approval, highlights a successful translation of a targeted molecular mechanism into a clinically effective therapy. For researchers and drug development professionals, the story of this compound serves as a case study in the successful development of a novel antifungal agent to address a common and challenging medical condition.

A Comprehensive Technical Review of Efinaconazole Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Efinaconazole is a topical triazole antifungal agent engineered for the treatment of onychomycosis, a persistent and difficult-to-treat fungal infection of the nail. Its development addresses the need for a topical therapy with enhanced nail penetration and potent, broad-spectrum antifungal activity, while minimizing the systemic side effects associated with oral antifungals. This review synthesizes key findings from pivotal clinical trials, in vitro susceptibility studies, and pharmacokinetic assessments to provide a comprehensive technical overview of this compound. Data from major Phase 3 clinical studies demonstrate statistically significant efficacy in achieving complete and mycological cure. In vitro data confirm its potent activity against a wide range of dermatophytes, yeasts, and non-dermatophyte molds. Pharmacokinetic studies highlight its favorable properties, including low systemic absorption and high nail penetration, which are critical for its therapeutic effect.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of fungal lanosterol 14α-demethylase, a crucial cytochrome P450 enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and function.[3][4]

By blocking lanosterol 14α-demethylase, this compound disrupts the conversion of lanosterol to ergosterol.[1][2][3] This leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated precursor sterols within the fungal cell membrane.[2][3][4][5] The resulting compromised membrane structure increases permeability, causes leakage of essential cellular contents, and ultimately leads to fungal cell death.[3][4]

Clinical Efficacy: Pivotal Phase 3 Studies

The clinical efficacy of this compound 10% solution was established in two identical, large-scale, multicenter, randomized, double-blind, vehicle-controlled Phase 3 trials (referred to as Study 1 and Study 2).[6][7] These studies enrolled a combined 1,655 patients with mild-to-moderate distal lateral subungual onychomycosis (DLSO).[6][8]

Experimental Protocol: Phase 3 Trials

-

Study Design : Two identical, multicenter, randomized, double-blind, vehicle-controlled, parallel-group superiority trials.[6][7][9]

-

Patient Population : Patients aged 18 to 70 years with 20% to 50% clinical involvement of the target great toenail.[6][7][10] Key exclusion criteria included dermatophytomas, lunula (matrix) involvement, and uncontrolled diabetes.[10][11] A positive potassium hydroxide (KOH) examination and a positive dermatophyte culture were required for inclusion.[6][9]

-

Treatment Regimen : Patients were randomized in a 3:1 ratio to receive either this compound 10% solution or a matching vehicle solution.[6][7] The solution was applied once daily for 48 weeks to the affected toenail, including the nail folds, hyponychium, and the undersurface of the nail plate.[11][12] No debridement of the nail was performed during the studies.[6][7]

-

Efficacy Endpoints : The primary endpoint was the Complete Cure rate at Week 52 (4 weeks post-treatment), defined as 0% clinical involvement of the target toenail plus mycological cure (negative KOH and negative culture).[6][8][9] Key secondary endpoints included Mycological Cure and Treatment Success (defined as ≤10% affected target toenail area).[6]

Data Presentation: Efficacy Outcomes at Week 52

This compound demonstrated statistically significant superiority over the vehicle across all primary and major secondary endpoints in both pivotal studies. The results are summarized below.

| Efficacy Endpoint | Study 1: this compound (N=651) | Study 1: Vehicle (N=219) | Study 2: this compound (N=590) | Study 2: Vehicle (N=195) | P-value |

| Complete Cure (Primary) | 17.8% | 3.3% | 15.2% | 5.5% | <0.001 |

| Mycological Cure | 55.2% | 16.8% | 53.4% | 16.9% | <0.001 |

| Treatment Success (≤10% involvement) | 44.8% | 16.8% | 40.2% | 15.4% | <0.001 |

| Complete or Almost Complete Cure | 26.4% | 7.0% | 23.4% | 7.5% | <0.001 |

Data sourced from pivotal Phase 3 trial publications.[6][7][8][13]

In Vitro Antifungal Activity

This compound exhibits potent and broad-spectrum antifungal activity in vitro against pathogens responsible for onychomycosis. Its activity has been extensively evaluated against dermatophytes, non-dermatophyte molds, and yeasts.

Experimental Protocol: MIC Determination

The minimum inhibitory concentration (MIC) values are typically determined using the broth microdilution method following guidelines from the Clinical and Laboratory Standards Institute (CLSI), specifically document M38-A2 for filamentous fungi.

-

Isolate Preparation : Clinical isolates of fungi (e.g., Trichophyton rubrum, Trichophyton mentagrophytes) are cultured to produce conidia.

-

Inoculum Standardization : A standardized inoculum suspension of the fungal conidia is prepared and its concentration is verified.

-

Drug Dilution : this compound and comparator antifungal agents are serially diluted in microtiter plates using a suitable medium like RPMI 1640.

-

Inoculation & Incubation : The standardized inoculum is added to each well of the microtiter plates, which are then incubated at a controlled temperature (e.g., 30°C) for a specified period.

-

MIC Reading : The MIC is determined as the lowest drug concentration that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth control well.[14]

Data Presentation: Comparative In Vitro Activity (MICs)

The following table summarizes the MIC ranges, MIC₅₀ (concentration inhibiting 50% of isolates), and MIC₉₀ (concentration inhibiting 90% of isolates) for this compound and other antifungal agents against common onychomycosis pathogens.

| Fungal Group / Species | Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Dermatophytes | This compound | ≤0.002 - 0.06 | 0.002 | 0.03 |

| (T. rubrum, T. mentagrophytes) | Itraconazole | - | 0.03 | 0.25 |

| Terbinafine | - | 0.031 | 16 | |

| Fluconazole | - | 1 | 8 | |

| Yeasts | This compound | - | 0.016 | 0.25 |

| (Candida albicans) | Itraconazole | - | 0.25 | 0.5 |

| Terbinafine | - | 2 | 8 | |

| Fluconazole | - | 1 | 16 |

Data compiled from multiple in vitro susceptibility studies.[15][16][17] this compound consistently demonstrates potent activity, with MIC values often lower than or comparable to other commonly used antifungals against dermatophytes.[16][17]

Pharmacokinetics and Nail Penetration

A key attribute of this compound is its formulation, designed to facilitate efficient penetration through the dense keratin of the nail plate to reach the site of infection in the nail bed.

-

Low Keratin Affinity : this compound has a significantly lower binding affinity for keratin compared to agents like ciclopirox and amorolfine.[12][18] This property allows for a higher concentration of free, active drug to be available for penetration through the nail.[18] In vitro studies showed the free-drug concentration of this compound in keratin suspensions was 14.3%, compared to just 0.7% for ciclopirox and 1.9% for amorolfine.[18]

-

Low Systemic Absorption : Following topical application to all ten toenails for 28 days, systemic exposure to this compound is very low.[19][20] The mean peak plasma concentration (Cmax) was 0.67 ng/mL, reaching a steady state by day 14.[19][20] This minimal systemic absorption greatly reduces the risk of systemic side effects and drug-drug interactions, which are concerns with oral antifungal therapies.[19][21]

-

Pharmacokinetic Parameters :

Safety and Tolerability

Across the Phase 3 clinical trials, this compound 10% solution was found to be safe and well-tolerated. The incidence of adverse events was similar between the this compound and vehicle groups.[6][9] The most commonly reported treatment-related adverse events were localized application-site reactions, such as dermatitis, vesicles, and pain, which were generally mild and transient.[6][9] No evidence of systemic adverse events or significant laboratory abnormalities was reported, consistent with the drug's low systemic absorption.[11]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Mechanism of action of this compound, a novel triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of Action of this compound, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound 10% solution in the treatment of toenail onychomycosis: Two phase III multicenter, randomized, double-blind studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Valeant Pharmaceuticals Announces Publication of this compound Phase III Results [prnewswire.com]

- 9. Discussion - Clinical Review Report: this compound (Jublia) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. More Information for Jublia (this compound) | FDA [fda.gov]

- 11. JMI - The Journal of mycology and infection [e-jmi.org]

- 12. This compound in the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Results - Clinical Review Report: this compound (Jublia) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. In Vitro and In Vivo Assessment of Dermatophyte Acquired Resistance to this compound, a Novel Triazole Antifungal - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro Antifungal Activity of Novel Triazole this compound and Five Comparators against Dermatophyte Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. journals.asm.org [journals.asm.org]

- 18. mdpi.com [mdpi.com]

- 19. Safety and Pharmacokinetics of this compound 10% Solution in Healthy Volunteers and Patients With Severe Onychomycosis: Low Systemic Exposure Suggests Remote Drug-Drug Interaction Potential - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 20. drugs.com [drugs.com]

- 21. researchgate.net [researchgate.net]

Efinaconazole's Impact on Fungal Ergosterol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efinaconazole, a novel triazole antifungal agent, demonstrates potent activity against a broad spectrum of fungi, including dermatophytes and yeasts.[1] Its primary mechanism of action involves the targeted disruption of ergosterol biosynthesis, an essential pathway for maintaining the integrity and function of the fungal cell membrane.[2][3] This technical guide provides an in-depth analysis of this compound's effect on this critical pathway, presenting quantitative data on its inhibitory activity, detailing relevant experimental protocols, and visualizing the core biochemical processes.

Introduction: The Critical Role of Ergosterol in Fungi

Ergosterol is the predominant sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[4][5] It plays a crucial role in regulating membrane fluidity, permeability, and the activity of membrane-bound enzymes.[1][4] The biosynthesis of ergosterol is a complex, multi-step process involving numerous enzymes, making it an attractive target for antifungal drug development.[4][5] By inhibiting this pathway, antifungal agents can induce significant damage to the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[6][7]

Mechanism of Action of this compound

This compound is a member of the azole class of antifungals and exerts its effect by inhibiting the enzyme lanosterol 14α-demethylase (also known as CYP51).[8][9][10] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the demethylation of lanosterol, a precursor to ergosterol.[11][12]

By binding to the heme iron of the cytochrome P450 enzyme lanosterol 14α-demethylase, this compound effectively blocks its function.[6][7] This inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors within the fungal cell.[2][6] The combination of ergosterol depletion and toxic sterol accumulation disrupts the structure and function of the fungal cell membrane, leading to the observed antifungal effect.[2][6]

Visualizing the Ergosterol Biosynthesis Pathway and this compound's Target

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway, highlighting the point of inhibition by this compound.

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound has been quantified through various in vitro studies, primarily by determining its Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) against different fungal species.

Table 1: In Vitro Activity of this compound and Comparator Antifungals

| Fungal Species | Compound | MIC (μg/mL) | IC50 (μg/mL) for Ergosterol Biosynthesis Inhibition | Reference(s) |

| Trichophyton mentagrophytes | This compound | 0.0039 | 0.0070 | [2] |

| Itraconazole | 0.016 | 0.0338 | [2] | |

| Candida albicans | This compound | 0.00098 | 0.00040 | [2] |

| Clotrimazole | 0.0078 | 0.0029 | [2] |

Note: MIC values represent the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism. IC50 values in this context represent the concentration of the drug that inhibits 50% of the ergosterol biosynthesis.

Experimental Protocols

This section outlines the general methodologies employed in the studies cited for determining the antifungal activity and mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Assay

A standardized microdilution method is typically used to determine the MIC of this compound.

Protocol:

-

Fungal Inoculum Preparation: Fungal cultures are grown on appropriate agar plates. The inoculum is prepared by harvesting conidia or yeast cells and suspending them in a sterile saline solution. The suspension is then adjusted to a standardized concentration.

-

Drug Dilution: this compound is serially diluted in a liquid growth medium (e.g., RPMI 1640) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized fungal suspension.

-

Incubation: The microtiter plates are incubated at a temperature and duration suitable for the specific fungus being tested (e.g., 27-30°C for dermatophytes for 4-7 days).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus.

Ergosterol Biosynthesis Inhibition Assay

This assay quantifies the effect of this compound on the production of ergosterol in fungal cells. The methods are often modifications of those described by Vanden Bossche et al. and Ryder et al.[2]

Protocol:

-

Fungal Culture and Drug Exposure: Fungal cells are grown in a liquid medium to a specific growth phase (e.g., logarithmic phase). The cultures are then exposed to various concentrations of this compound for a defined period.

-

Lipid Extraction: The fungal cells are harvested, and the total lipids are extracted using a solvent system, such as chloroform/methanol.

-

Saponification: The lipid extract is saponified (hydrolyzed with a strong base, like potassium hydroxide in methanol) to release the sterols from their esterified forms.

-

Sterol Extraction: The non-saponifiable lipids, which include the sterols, are then extracted with an organic solvent like n-heptane or hexane.

-

Quantification by HPLC: The extracted sterols are analyzed and quantified using High-Performance Liquid Chromatography (HPLC) with a UV detector, typically at 282 nm.[13][14] An ergosterol standard is used to create a calibration curve for quantification.

-

IC50 Calculation: The concentration of this compound that causes a 50% reduction in the total ergosterol content compared to the untreated control is determined as the IC50.

Morphological and Ultrastructural Changes

The disruption of ergosterol biosynthesis by this compound leads to significant morphological and ultrastructural changes in fungal hyphae.[2][15] These changes become more pronounced with increasing drug concentrations and include:

-

Shortening of the interseptal distance.[2]

-

Globular swelling and thickening of the cell wall.[2]

-

Nonuniform widths and flattening of hyphae.[2]

-

Separation of the plasma membrane from the cell wall.[2]

-

Accumulation of electron-dense granules between the cell wall and plasma membrane.[2]

-

Discontinuity of the plasma membrane and degeneration of organelles.[2]

Conclusion

This compound's potent antifungal activity is directly attributable to its effective inhibition of lanosterol 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway. This targeted action leads to a cascade of events, including the depletion of essential ergosterol, the accumulation of toxic sterol intermediates, and ultimately, the disruption of fungal cell membrane integrity and function. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive overview for researchers and professionals in the field of antifungal drug development, underscoring the efficacy of this compound as a targeted therapeutic agent.

References

- 1. This compound in the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of Action of this compound, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of this compound, a novel triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. This compound (Jublia) for the treatment of onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Introduction - Clinical Review Report: this compound (Jublia) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

- 12. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]

- 13. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

molecular formula and weight of efinaconazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides the fundamental molecular and physical data for Efinaconazole, a triazole antifungal agent. The information is presented to support research and development activities.

Chemical Identity and Properties

This compound is a member of the triazole class of antifungal compounds.[1] It is specifically indicated for the topical treatment of onychomycosis.[2] Its mechanism of action involves the inhibition of sterol 14α-demethylase, an enzyme crucial for the biosynthesis of ergosterol, a key component of fungal cell membranes.[1][3]

The core chemical and physical properties of this compound are summarized in the table below.

| Identifier | Value | Source |

| Molecular Formula | C₁₈H₂₂F₂N₄O | PubChem[1], FDA[4] |

| Molecular Weight | 348.39 g/mol | FDA[4], MedKoo Biosciences[5] |

| Exact Mass | 348.1762 | MedKoo Biosciences[5] |

| CAS Number | 164650-44-6 | MedKoo Biosciences[5] |

Structural and Chemical Information

The IUPAC name for this compound is (2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol.[1]

Below is a conceptual diagram illustrating the relationship between the chemical entity and its fundamental properties.

Experimental Protocols

Detailed experimental protocols for the determination of molecular formula and weight typically involve mass spectrometry and elemental analysis.

3.1 Mass Spectrometry for Molecular Weight and Formula Determination

-

Objective: To determine the exact mass of the molecule and deduce its elemental composition.

-

Methodology:

-

A purified sample of this compound is introduced into a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR).

-

The sample is ionized using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation.

-

The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision.

-

The exact mass obtained is used to calculate the most probable elemental formula using specialized software that considers the isotopic abundance of elements (C, H, F, N, O).

-

3.2 Elemental Analysis

-

Objective: To determine the percentage composition of each element in the compound.

-

Methodology:

-

A precisely weighed sample of this compound is combusted in a controlled oxygen atmosphere.

-

The combustion products (CO₂, H₂O, N₂) are separated and quantified using gas chromatography and thermal conductivity detection.

-

The percentage of carbon, hydrogen, and nitrogen is calculated from the amounts of their respective combustion products.

-

The percentage of oxygen is typically determined by difference. Fluorine content is determined by specific ion-selective electrode analysis after appropriate sample digestion.

-

The resulting elemental composition is compared against the theoretical composition derived from the proposed molecular formula.[5]

-

References

Efinaconazole Early-Phase Clinical Trials: A Technical Review

Introduction

Efinaconazole is a triazole antifungal agent developed for the topical treatment of onychomycosis, a fungal infection of the nail.[1] Marketed as JUBLIA® (this compound) topical solution, 10%, it is indicated for onychomycosis of the toenails caused by Trichophyton rubrum and Trichophyton mentagrophytes.[2] Unlike traditional lacquer-based topical treatments, this compound is formulated as a non-lacquer solution with low surface tension, designed to enhance penetration through the dense keratin of the nail plate to reach the site of infection in the nail bed and matrix.[3][4] This technical guide provides an in-depth review of the early-phase clinical trial results for this compound, focusing on its mechanism of action, pharmacokinetic profile, and efficacy and safety data from Phase I and II studies, supplemented with pivotal Phase III trial data for a comprehensive overview.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the fungal enzyme lanosterol 14α-demethylase.[5][6] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi.[1][5] Ergosterol is the principal sterol in the fungal cell membrane, where it plays a role analogous to cholesterol in mammalian cells, maintaining membrane integrity, fluidity, and function.[5][6]

By inhibiting lanosterol 14α-demethylase, this compound disrupts the synthesis of ergosterol.[5] This leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates within the fungal cell membrane.[5][6] The consequence is a compromised cell membrane structure, leading to increased permeability, leakage of essential cellular contents, and ultimately, fungal cell death.[5] In vitro studies have shown that this compound potently inhibits ergosterol biosynthesis in both Trichophyton mentagrophytes and Candida albicans.[1][6]

Experimental Protocols and Study Designs

The clinical development program for this compound included Phase I pharmacokinetic studies, a Phase II dose-finding study, and two pivotal Phase III efficacy and safety studies.

Phase I Pharmacokinetic Studies

Open-label, single-center studies were conducted to assess the systemic absorption of this compound 10% solution in both healthy volunteers and patients with severe onychomycosis.[1][7]

-

Healthy Volunteers (n=10): this compound was applied for a total of eight doses over a 10-day period.[1]

-

Patients with Severe Onychomycosis (n=20): Patients with ≥80% surface area involvement of both great toenails applied the solution daily for 28 days.[1][8]

-

Assessments: Pharmacokinetic parameters including maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC) were assessed for both this compound and its primary metabolite, H3.[7]

Phase II Multicenter Study

A randomized, double-blind, vehicle-controlled study was conducted in 135 patients with mild-to-moderate distal lateral subungual onychomycosis (DLSO).[9][10]

-

Randomization: Patients were randomized in a 2:2:2:1 ratio to receive:

-

This compound 10% solution with semiocclusion

-

This compound 10% solution without semiocclusion

-

This compound 5% solution

-

Vehicle

-

-

Treatment: The assigned treatment was applied once daily for 36 weeks, followed by a 4-week post-treatment follow-up.[9]

-

Efficacy Assessments: Key endpoints included complete cure, mycologic cure, and clinical efficacy.[9]

Phase III Pivotal Studies (Study 1 and Study 2)

Two identical, multicenter, randomized, double-blind, vehicle-controlled superiority trials were conducted in a total of 1,655 patients with mild-to-moderate DLSO (20%-50% clinical involvement of the target toenail).[11][12]

-

Randomization: Patients were randomized in a 3:1 ratio to receive either this compound 10% solution or vehicle.[12]

-

Treatment Protocol: Patients self-applied the solution once daily for 48 weeks to all affected toenails without debridement. This was followed by a 4-week treatment-free follow-up period.[11][12]

-

Primary Endpoint: The primary endpoint was "complete cure" at week 52, defined as 0% clinical involvement of the target toenail combined with mycologic cure (negative potassium hydroxide [KOH] examination and negative fungal culture).[12]

-

Secondary Endpoints: Secondary outcomes included "mycologic cure" and "treatment success" or "clinical efficacy" (defined as <10% affected toenail area involvement).[11]

Clinical Trial Results

Phase I: Pharmacokinetics

The Phase I studies demonstrated that systemic exposure to this compound following topical application is very low.[7] In patients with severe onychomycosis treated daily for 28 days, the mean peak plasma concentration (Cmax) of this compound was 0.67 ng/mL.[7] Both the parent drug and its H3 metabolite reached a steady state in plasma by 14 days, indicating some accumulation with repeated dosing.[7] The low systemic exposure suggests a minimal risk of systemic side effects or drug-drug interactions.[1]

Table 1: Pharmacokinetic Parameters in Patients with Severe Onychomycosis (Day 28)

| Parameter | This compound | H3 Metabolite |

|---|---|---|

| Mean Cmax (ng/mL) | 0.67 | 2.36 |

Data sourced from a study in patients with severe onychomycosis after 28 days of daily application.[7]

Phase II: Efficacy Results

The Phase II study provided evidence that this compound 10% solution was more effective than vehicle in treating DLSO.[9] At the 40-week follow-up, mycologic cure rates were high across all active treatment groups (83-87%) compared to the vehicle.[9] Complete cure rates were also numerically higher in the active groups (16-26%) versus the vehicle group (9%).[9] Based on these results, the this compound 10% solution without semiocclusion was selected for the Phase III development program.[1][9]

Table 2: Key Efficacy Outcomes from Phase II Study at Week 40

| Outcome | This compound 10% (Semiocclusion) | This compound 10% | This compound 5% | Vehicle |

|---|---|---|---|---|

| Complete Cure Rate | 26% | 16% | 18% | 9% |

| Mycologic Cure Rate | 83% | 87% | 87% | Not Reported |

| Clinical Efficacy | Statistically Significant vs. Vehicle (P=.0088) | Statistically Significant vs. Vehicle (P=.0064) | Not Reported | - |

Data from a multicenter, randomized, double-blind, vehicle-controlled Phase II study.[9]

Phase III: Efficacy and Safety Results

The two pivotal Phase III studies demonstrated the statistical superiority of this compound 10% solution over vehicle for the treatment of onychomycosis.[11]

Efficacy: The primary endpoint of complete cure at week 52 was met, with significantly higher rates in the this compound groups compared to the vehicle groups in both studies (P < 0.001).[12] Mycologic cure rates were also substantially and significantly higher for this compound.[11][12]

Table 3: Phase III Efficacy Outcomes at Week 52

| Endpoint | Study 1 this compound (N=870) | Study 1 Vehicle | Study 2 this compound (N=785) | Study 2 Vehicle |

|---|---|---|---|---|

| Complete Cure | 17.8% | 3.3% | 15.2% | 5.5% |

| Mycologic Cure | 55.2% | 16.8% | 53.4% | 16.9% |

| Treatment Success (<10% involvement) | 35.7% | 11.7% | 31.0% | 11.9% |

Data from two identical, multicenter, randomized, double-blind, vehicle-controlled studies. All comparisons between this compound and vehicle were statistically significant (P < 0.001).[11][12]

A post hoc analysis of the Phase III data also showed efficacy in patients with diabetes, with a complete cure rate of 13.0% for this compound-treated diabetic patients versus 3.7% for those on vehicle.[1]

Safety and Tolerability: Across all clinical trials, this compound was well-tolerated.[9] The most common adverse events were local site reactions, such as redness, itching, and irritation at the application site.[5][11] The incidence of these events was low (approximately 2%) and clinically similar to the vehicle group, with very few discontinuations due to adverse events.[11][12] No serious treatment-related adverse events were reported.[8]

Table 4: Common Application Site Adverse Events in Phase III Trials

| Adverse Event | This compound | Vehicle |

|---|---|---|

| Redness | >95.8% of patients had no redness | >97.2% of patients had no redness |

| Swelling | >97.9% of patients had no swelling | >99.0% of patients had no swelling |

| Burning/Itching | >97.8% of patients had no burning/itching | >98.9% of patients had no burning/itching |

Data represents the percentage of patients with no reported local site reactions at any study visit in Study P3-01 and P3-02.[11]

Conclusion

The early-phase clinical trial program for this compound successfully established its mechanism of action, pharmacokinetic profile, and clinical efficacy for the topical treatment of onychomycosis. The drug acts by inhibiting ergosterol biosynthesis, a critical pathway for fungal cell viability.[6] Phase I studies confirmed very low systemic absorption, indicating a high safety profile.[7] The Phase II study identified the 10% solution as the optimal concentration, which was then confirmed in two large-scale Phase III trials to be significantly more effective than vehicle in achieving complete cure and mycologic cure.[9][11][12] With a favorable safety profile characterized by mild and infrequent local site reactions, this compound represents a viable and effective topical treatment option for patients with mild-to-moderate onychomycosis.[12]

References

- 1. This compound in the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. skin.dermsquared.com [skin.dermsquared.com]

- 3. This compound topical solution 10%: Formulation and efficacy assessment in the treatment of toenail onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound topical solution, 10%: formulation development program of a new topical treatment of toenail onychomycosis. | Semantic Scholar [semanticscholar.org]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Mechanism of Action of this compound, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. SUMMARY OF EVIDENCE - this compound for Fungal Nail Infections: A Review of the Clinical Effectiveness, Cost-effectiveness, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. This compound solution in the treatment of toenail onychomycosis: a phase 2, multicenter, randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. Results - Clinical Review Report: this compound (Jublia) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. This compound 10% solution in the treatment of toenail onychomycosis: Two phase III multicenter, randomized, double-blind studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Efinaconazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efinaconazole is a triazole antifungal agent approved for the topical treatment of onychomycosis, primarily caused by dermatophytes such as Trichophyton rubrum and Trichophyton mentagrophytes. Understanding the in vitro susceptibility of fungal isolates to this compound is crucial for clinical efficacy, surveillance of resistance, and new drug development. These application notes provide detailed protocols for determining the in vitro activity of this compound against fungi, primarily focusing on the Clinical and Laboratory Standards Institute (CLSI) reference broth microdilution method.

Mechanism of Action

This compound inhibits the fungal enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane. Inhibition of its synthesis leads to disruption of the membrane integrity and ultimately fungal cell death.

Key In Vitro Susceptibility Testing Methods

The most widely accepted and utilized method for determining the in vitro susceptibility of fungi to antifungal agents, including this compound, is the broth microdilution method as standardized by the CLSI. Disk diffusion and agar dilution methods are also used for antifungal susceptibility testing, although they are less commonly reported specifically for this compound.

Broth Microdilution Method

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The MIC is the lowest concentration of the drug that prevents the visible growth of a microorganism. The protocols are based on the CLSI documents M38-A2 for filamentous fungi and M27-A3 for yeasts.[1]

Experimental Protocol for Filamentous Fungi (Dermatophytes)

This protocol is adapted from the CLSI M38-A2 guideline.

a. Media and Reagents:

-

RPMI 1640 Medium: With L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

-

This compound Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the test wells should not exceed 1%.

-

Sterile Saline (0.85%): With 0.05% Tween 80.

b. Inoculum Preparation:

-